molecular formula C18H27NO B1680360 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan CAS No. 121454-18-0

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Cat. No.: B1680360
CAS No.: 121454-18-0
M. Wt: 273.4 g/mol
InChI Key: IJICKINLCUKIHY-UHFFFAOYSA-N
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Description

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core fused with a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Dihydrofuran Ring: This step involves the cyclization of an appropriate intermediate to form the dihydrofuran ring.

    N,N-Dipropylamino Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Cellular signaling pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(N,N-Dimethylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
  • 7-(N,N-Diethylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Uniqueness

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is unique due to its specific N,N-dipropylamino substitution, which may confer distinct chemical and biological properties compared to its dimethyl and diethyl analogs.

Properties

CAS No.

121454-18-0

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dipropyl-2,3,5,6,7,8-hexahydrobenzo[f][1]benzofuran-7-amine

InChI

InChI=1S/C18H27NO/c1-3-8-19(9-4-2)17-6-5-14-11-15-7-10-20-18(15)13-16(14)12-17/h11,13,17H,3-10,12H2,1-2H3

InChI Key

IJICKINLCUKIHY-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Canonical SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Appearance

Solid powder

157622-55-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(N,N-dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
S 11566
S 14297
S-11566
S-14297

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
Reactant of Route 6
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

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